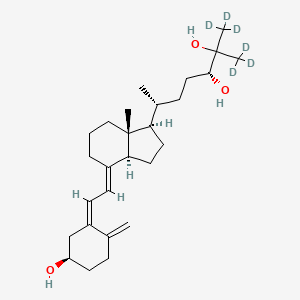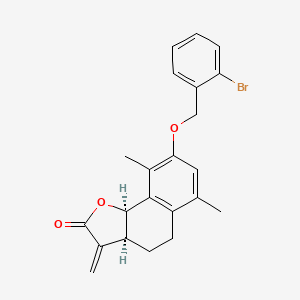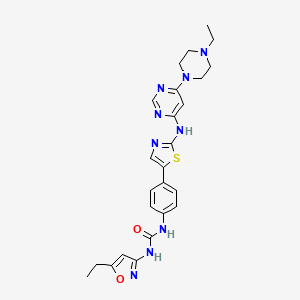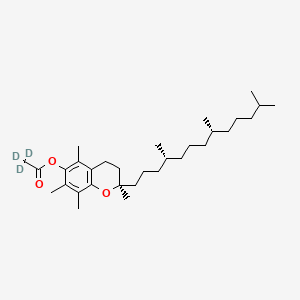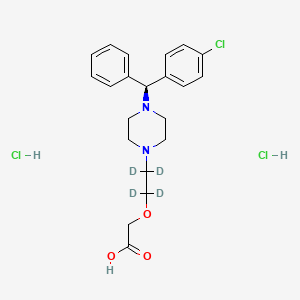
(S)-Cetirizine-d4 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cetirizine-d4 (dihydrochloride) is a deuterated form of cetirizine, an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of cetirizine, as the presence of deuterium can affect the rate of metabolic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cetirizine-d4 (dihydrochloride) typically involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (S)-Cetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-Cetirizine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
(S)-Cetirizine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of cetirizine under various conditions.
Biology: Employed in metabolic studies to understand the biotransformation of cetirizine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cetirizine.
作用机制
(S)-Cetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This prevents histamine from binding to its receptor, thereby reducing the symptoms of allergic reactions. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The inhibition of these receptors leads to a decrease in the release of inflammatory mediators, resulting in relief from allergy symptoms.
相似化合物的比较
Similar Compounds
Cetirizine: The non-deuterated form of (S)-Cetirizine-d4 (dihydrochloride) with similar antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for the histamine H1 receptor.
Hydroxyzine: A first-generation antihistamine with sedative properties, used for similar indications but with a different side effect profile.
Uniqueness
(S)-Cetirizine-d4 (dihydrochloride) is unique due to the presence of deuterium atoms, which can alter the metabolic rate and provide valuable insights into the pharmacokinetics and metabolism of cetirizine. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics.
属性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
465.8 g/mol |
IUPAC 名称 |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1/i14D2,15D2;; |
InChI 键 |
PGLIUCLTXOYQMV-LRQQSIOKSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


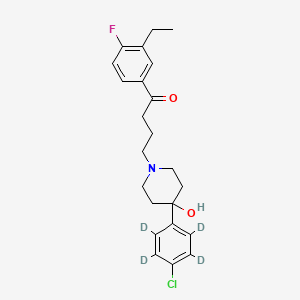



![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
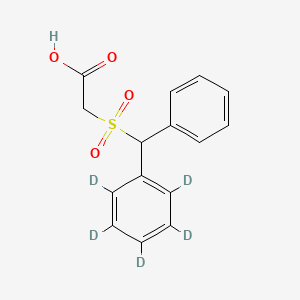

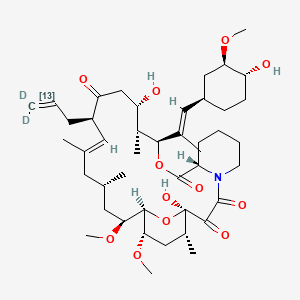

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
